molecular formula C10H10BrF2NOS B8196133 (4-Bromothiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone

(4-Bromothiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone

Cat. No.: B8196133
M. Wt: 310.16 g/mol
InChI Key: KVGOFJAGTTWWSA-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone is an organic compound that features a bromothiophene moiety and a difluoropiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone typically involves the coupling of 4-bromothiophene with 4,4-difluoropiperidine under specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boron reagent, such as a boronic acid or ester, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohols.

    Substitution: The bromine atom in the bromothiophene can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

(4-Bromothiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(thiophen-2-yl)methanone: Similar structure but lacks the difluoropiperidine group.

    (4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone: Contains a boronic ester group instead of the bromothiophene moiety.

Uniqueness

(4-Bromothiophen-2-yl)(4,4-difluoropiperidin-1-yl)methanone is unique due to the combination of the bromothiophene and difluoropiperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NOS/c11-7-5-8(16-6-7)9(15)14-3-1-10(12,13)2-4-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGOFJAGTTWWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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